N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
CAS No.: 1235087-07-6
Cat. No.: VC7501100
Molecular Formula: C20H19N3O2
Molecular Weight: 333.391
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235087-07-6 |
|---|---|
| Molecular Formula | C20H19N3O2 |
| Molecular Weight | 333.391 |
| IUPAC Name | N-benzhydryl-2-(3-methyl-6-oxopyridazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C20H19N3O2/c1-15-12-13-19(25)23(22-15)14-18(24)21-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,20H,14H2,1H3,(H,21,24) |
| Standard InChI Key | RTOUZXLYNOKKET-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=O)C=C1)CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound featuring a benzhydryl group and a pyridazinone moiety. This compound belongs to a class of organic molecules known for their potential biological activities, particularly in medicinal chemistry. The synthesis and characterization of this compound have been documented in scientific literature, highlighting its unique properties and applications.
Synthesis and Characterization
The synthesis of N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide typically involves several key steps, similar to those for related compounds. Optimization for yield and purity often employs advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification. Reaction conditions, including temperature and solvent choice, are critical for successful synthesis.
Biological Activities and Applications
Research into compounds with similar structures suggests that modifications in the substituents on the pyridazinone ring can significantly affect binding affinity and selectivity towards target proteins. This implies potential applications in drug discovery and development, particularly for complex diseases. The mechanism of action for such compounds is primarily based on their interaction with specific biological targets, such as enzymes or receptors.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide | C20H19N3O2 | Not specified | 1235087-07-6 (related) |
| N-(6-methyl-2-oxo-3H-1,3-benzothiazol-5-yl)acetamide | C10H10N2O2S | 222.27 g/mol | 121227536 (PubChem CID) |
| N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | C10H10N2OS | 206.27 g/mol | 3805392 (PubChem CID) |
Research Findings and Future Directions
Studies on related compounds have shown that modifications in their structures can lead to significant variations in pharmacological effects. This suggests that N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide could have diverse applications in medicinal chemistry, depending on its specific interactions with biological targets. Further research is needed to fully explore its potential applications and to optimize its synthesis for higher yield and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume